5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as sodium hypochlorite, to yield the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethoxyphenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates potential anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine
- 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
- 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine
Uniqueness
5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULCJKRGLRTTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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